3-Cyclohexylpyrrolidin-2-one: Technical Profile and Synthetic Methodology
3-Cyclohexylpyrrolidin-2-one: Technical Profile and Synthetic Methodology
Topic: 3-Cyclohexylpyrrolidin-2-one Chemical Properties and Structure Audience: Researchers, Scientists, and Drug Development Professionals
[1][2]
Executive Summary
3-Cyclohexylpyrrolidin-2-one (C₁₀H₁₇NO) is a specialized
This guide provides a definitive technical analysis of the C3-substituted isomer, detailing its verified synthetic pathways, physicochemical properties, and structural characterization data essential for high-precision research applications.
Structural Analysis & Stereochemistry
Chemical Identity[2][3][4]
-
CAS Number: 911721-88-5 (Note: Often conflated with N-cyclohexyl isomer CAS 6837-24-7; verification of substitution pattern is critical).
-
Molecular Formula: C₁₀H₁₇NO
-
Molecular Weight: 167.25 g/mol
-
SMILES: O=C1NCCC1C1CCCCC1
Stereochemical Considerations
The molecule possesses a single chiral center at the C3 position .
-
Enantiomers: (3R)-3-cyclohexylpyrrolidin-2-one and (3S)-3-cyclohexylpyrrolidin-2-one.
-
Conformation: The cyclohexyl ring typically adopts a chair conformation to minimize 1,3-diaxial interactions. The pyrrolidinone ring exhibits a slight envelope pucker, with the C3 substituent adopting a pseudo-equatorial orientation to reduce steric strain with the carbonyl oxygen.
Physicochemical Profile
The following data distinguishes the solid C3-isomer from the liquid N-isomer.
| Property | Value / Description | Source/Method |
| Physical State | Colorless Solid | Experimental (Brunotte et al., 2024) |
| Melting Point | 88.9 – 93.9 °C | Experimental [1] |
| Solubility | Soluble in DCM, CHCl₃, MeOH; Low water solubility | Polarity Assessment |
| LogP (Calc) | ~1.6 - 1.9 | Consensus Modeling |
| H-Bond Donors | 1 (Amide NH) | Structural Analysis |
| H-Bond Acceptors | 1 (Carbonyl O) | Structural Analysis |
| TPSA | ~29.1 Ų | Topological Calculation |
Synthetic Methodology
The most robust synthesis for 3-cyclohexylpyrrolidin-2-one avoids the harsh conditions of direct alkylation by utilizing a "masked" amine approach via azide intermediates. This protocol ensures regioselectivity at the C3 position.
Protocol: Azide-Alkylation and Cyclization
Reference: Brunotte, L. et al. Arkivoc2024 , 2024, 12235.[2] [1]
Step 1: Enolate Generation & Alkylation
-
Reagents: Methyl 2-cyclohexylacetate (Starting Material), LDA (Lithium Diisopropylamide), 2-azidoethyl trifluoromethanesulfonate.
-
Conditions: Anhydrous THF, -78 °C.
-
Mechanism: Deprotonation of the ester
-carbon by LDA generates the enolate, which performs an S 2 attack on the alkyl triflate.
Step 2: Reductive Cyclization (One-Pot)
-
Reagents: H₂ (gas), Pd/C (10 wt-%), MeOH.
-
Workflow: The crude alkylated azide ester is subjected to hydrogenation.
-
Mechanism:
-
Reduction of
to . -
Intramolecular nucleophilic attack of the amine on the ester carbonyl.
-
Elimination of methanol to close the
-lactam ring.
-
Synthetic Workflow Diagram
Figure 1: Two-step synthetic pathway via ester enolate alkylation and reductive cyclization.
Analytical Characterization
To validate the synthesis of 3-cyclohexylpyrrolidin-2-one, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
Data extracted from Arkivoc 2024 [1].
-
¹H NMR (300 MHz, CDCl₃):
- 6.90 (s, 1H, NH ): Broad singlet, characteristic of lactam amide proton.
- 3.27 (dd, J = 8.0, 6.0 Hz, 2H, H-5 ): Protons adjacent to nitrogen.[2]
- 2.29 (td, J = 8.8, 4.4 Hz, 1H, H-3 ): Methine proton at the substitution site.
- 1.85 – 1.50 (m, Cyclohexyl protons).
-
¹³C NMR (75 MHz, CDCl₃):
- 180.5 (C=O ): Carbonyl carbon.
- 46.4 (C-3 ): Alpha-carbon to carbonyl.
- 40.9 (C-5 ): Carbon adjacent to nitrogen.
- 38.1 (Cyclohexyl C1').
Infrared Spectroscopy (ATR)
-
Amide Band: 1688 cm⁻¹ (Strong C=O stretch).
-
NH Stretch: 3217 cm⁻¹ (Broad).[2]
-
C-H Stretch: 2920, 2850 cm⁻¹ (Aliphatic).[2]
Biological & Pharmacological Context[3][5][6][7][8][9]
While 3-cyclohexylpyrrolidin-2-one is often an intermediate, its structural pharmacophore is highly relevant in two primary therapeutic areas:[2]
PDE4 Inhibition
The 3-substituted pyrrolidinone ring mimics the catechol ether moiety found in Rolipram .
-
Mechanism: Substitution at C3 provides steric bulk that occupies the hydrophobic pocket of the PDE4 enzyme active site.
-
SAR Insight: The cyclohexyl group serves as a lipophilic anchor (Bioisostere for cyclopentyloxy group), potentially enhancing membrane permeability compared to smaller alkyl substituents.
GABA-T Inhibition Potential
As a cyclic analogue of GABA (gamma-aminobutyric acid), 3-substituted pyrrolidinones are investigated as potential suicide inhibitors of GABA transaminase (GABA-T).
-
Structural Logic: The rigid lactam ring restricts the conformational freedom of the GABA backbone, potentially increasing binding specificity.
Safety & Handling
-
Hazard Classification: Treat as a potential irritant (Skin/Eye/Respiratory).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
PPE: Standard laboratory gloves (Nitrile), safety goggles, and fume hood usage are mandatory during synthesis, particularly when handling the azide intermediate (potential explosion hazard if concentrated/heated without solvent).
References
-
Brunotte, L.; Beckmann, L.; Ljiljanic, M.; Opatz, T. Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters.[2] Arkivoc2024 , 2024, 12235.[2]
-
PubChem Compound Summary for CID 81278 (Note: Refers to N-cyclohexyl isomer, used for comparison).
-
Sweeney, J. B. et al. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.[4] iScience2018 , 9, 328-336.[4]
Sources
- 1. CN101454310A - 11-β-ç¾ç±»åºéè±æ°¢é ¶1çæå¶å - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 826-02-8,(1R,3R)-Cyclopentane-1,3-dicarboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
